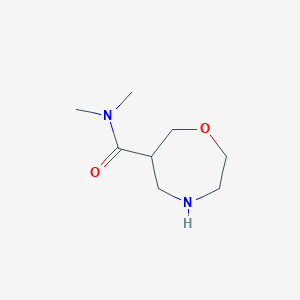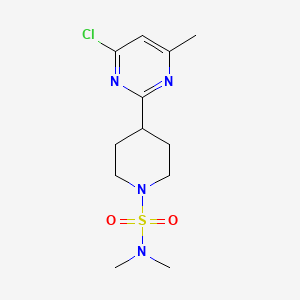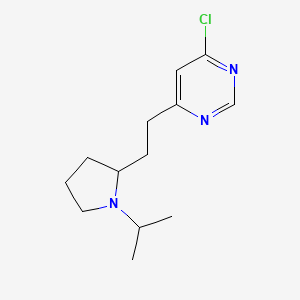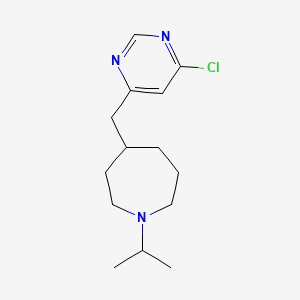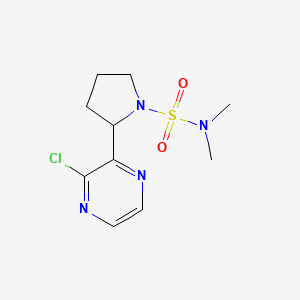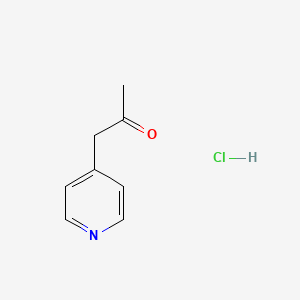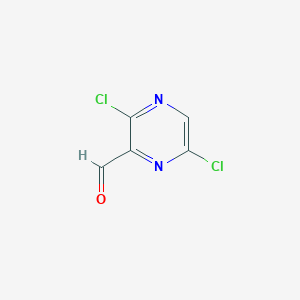
4-Chloro-2-(1-methanesulfonyl-piperidin-4-yl)-6-methyl-pyrimidine
Descripción general
Descripción
The compound is a derivative of diphenyl (piperidin-4-yl)methanol . These derivatives have been synthesized and characterized by 1 H NMR, LC/MS, FTIR, and elemental analyses .
Synthesis Analysis
The general synthetic method described earlier afforded a product obtained from diphenyl(piperidin-4-yl)methanol (9) (0.5 g, 1.77 mmol), 4-chloro-2-fluoro-benzenesulfonyl chloride (0.405 g, 1.77 mmol), and triethylamine (0.537 g) .
Aplicaciones Científicas De Investigación
Biochemistry
Lastly, the compound’s interaction with biological macromolecules could be studied to understand its role in biological systems. This can lead to discoveries about cellular processes and the development of new biochemical tools or diagnostics.
Each of these applications represents a unique field of research where 4-Chloro-2-(1-methanesulfonyl-piperidin-4-yl)-6-methyl-pyrimidine could have significant implications. Ongoing studies and future investigations will further elucidate the compound’s full potential across these diverse areas .
Mecanismo De Acción
Target of Action
Similar compounds have been evaluated for cell proliferation by mtt assay , suggesting that they may target cellular processes involved in cell growth and division.
Mode of Action
It’s known that similar compounds have antiproliferative effects , which suggests that they may interact with their targets to inhibit cell growth and division.
Biochemical Pathways
Given its antiproliferative effects , it’s likely that it affects pathways related to cell growth and division.
Result of Action
Similar compounds have been identified as potent antiproliferative agents , suggesting that they may inhibit cell growth and division.
Propiedades
IUPAC Name |
4-chloro-6-methyl-2-(1-methylsulfonylpiperidin-4-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O2S/c1-8-7-10(12)14-11(13-8)9-3-5-15(6-4-9)18(2,16)17/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDCITVOIIXSSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCN(CC2)S(=O)(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



